Product packaging for Silane, trimethyl(2-propynyloxy)-(Cat. No.:CAS No. 5582-62-7)

Silane, trimethyl(2-propynyloxy)-

Cat. No.: B1585590
CAS No.: 5582-62-7
M. Wt: 128.24 g/mol
InChI Key: ZZRPJWCNCLSOLR-UHFFFAOYSA-N
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Description

Historical Context of Organosilicon Compounds in Modern Synthetic Chemistry

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has its roots in the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comsbfchem.comwikipedia.orgphenylsilicone.com However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.orglongdom.org Kipping's research, which spanned several decades, introduced the Grignard reaction for the synthesis of various organosilanes and led to the creation of silicone polymers. wikipedia.orgphenylsilicone.comlongdom.org

A significant leap in the industrial availability of organosilicon compounds occurred in the 1940s with the development of the "direct process" by Eugene Rochow and Richard Müller. longdom.org This method, involving the reaction of silicon with methyl chloride, enabled the large-scale production of functional organosilanes, paving the way for the widespread use of silicones in various industries. longdom.org From their initial applications in insulation and lubrication, organosilicon compounds have evolved into indispensable tools in modern science, finding use in materials science, medicine, and advanced synthetic chemistry. sbfchem.comsbfchem.com

Significance of Terminal Alkynes in Advanced Organic Transformations

Terminal alkynes, hydrocarbons featuring a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in organic synthesis. fiveable.meyoutube.com Their unique structure, characterized by sp-hybridized carbon atoms and a linear geometry, imparts distinct reactivity. numberanalytics.com The hydrogen atom attached to the sp-hybridized carbon is notably acidic compared to those in alkanes and alkenes, allowing for its removal by a strong base to form a highly reactive acetylide anion. fiveable.meyoutube.comnumberanalytics.comwikipedia.org

This acetylide anion serves as a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. fiveable.memasterorganicchemistry.com These reactions include alkylations, additions to carbonyl compounds, and epoxide ring-opening, making terminal alkynes invaluable for constructing more complex molecular architectures. wikipedia.org Furthermore, terminal alkynes can undergo a range of other transformations, such as hydration to form ketones, oxidative cleavage to yield carboxylic acids, and metal-catalyzed cross-coupling reactions, highlighting their versatility as intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. fiveable.menumberanalytics.com

Strategic Role of Silyl (B83357) Protecting Groups in Alkynyl Functionality Management

The acidic proton of a terminal alkyne, while crucial for many of its synthetic applications, can also interfere with reactions targeting other parts of a molecule. cureffi.org To circumvent this, chemists employ protecting groups to temporarily mask the reactive C-H bond. Among the most widely used are trialkylsilyl groups. ccspublishing.org.cngelest.com These groups are introduced by reacting the alkyne with a silyl halide, such as trimethylsilyl (B98337) chloride, often in the presence of a base. ccspublishing.org.cnharvard.edu

The resulting silyl-protected alkyne is stable under a variety of reaction conditions, allowing for chemical modifications elsewhere in the molecule without affecting the alkyne terminus. ccspublishing.org.cngelest.com The steric and electronic properties of the silyl group can also influence the regioselectivity and stereoselectivity of nearby reactions. gelest.com A key advantage of silyl protecting groups is the ease and selectivity with which they can be removed (deprotection). gelest.com Treatment with a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), or under mild basic or acidic conditions, regenerates the terminal alkyne in high yield. ccspublishing.org.cngelest.com This strategic protection and deprotection allows for the precise management of the alkynyl functionality during complex multi-step syntheses. fishersci.ca

Distinctive Features of Silane (B1218182), trimethyl(2-propynyloxy)- within Organosilicon Chemistry

Silane, trimethyl(2-propynyloxy)-, with the chemical formula C₆H₁₂OSi, is a unique organosilicon compound that incorporates both a trimethylsilyl group and a propargyl ether moiety. nih.govepa.gov Unlike typical silylacetylenes where the silicon atom is directly bonded to an sp-hybridized carbon, in this molecule, the trimethylsilyl group is attached to an oxygen atom, which in turn is connected to a propargyl group (a 2-propynyl group). gelest.comnih.gov This structure, formally a trimethylsilyl ether of propargyl alcohol, differentiates it from compounds like trimethyl(propargyl)silane (B76904) where the silyl group is bonded directly to the carbon chain. sigmaaldrich.com

This arrangement gives Silane, trimethyl(2-propynyloxy)- a dual character. The trimethylsilyl ether acts as a protecting group for the hydroxyl function of propargyl alcohol, while the terminal alkyne remains available for the rich chemistry associated with this functional group. This makes it a valuable reagent in syntheses where a protected propargyl alcohol unit is required. The compound's properties and reactivity are a direct consequence of this specific structural arrangement, positioning it as a specialized building block in organic synthesis and materials science.

Compound Properties

PropertyValueSource
Molecular Formula C₆H₁₂OSi nih.govepa.gov
Molecular Weight 128.24 g/mol nih.gov
IUPAC Name trimethyl(prop-2-yn-1-yloxy)silane nih.gov
CAS Number 5582-62-7 nih.govchemical-label.com
Boiling Point Not specified
Density Not specified

Research Findings

Silane, trimethyl(2-propynyloxy)- is a colorless liquid that serves as a versatile reagent in organic chemistry. wikipedia.org The trimethylsilyl group acts as a protecting group for the hydroxyl group of propargyl alcohol, preventing its participation in unwanted side reactions. This protection is robust yet can be readily cleaved under specific conditions, typically involving fluoride ions or acidic hydrolysis, to regenerate the alcohol.

The presence of the terminal alkyne functionality allows this compound to participate in a wide array of synthetic transformations characteristic of alkynes. These include, but are not limited to, copper-catalyzed azide-alkyne cycloadditions (click chemistry), Sonogashira couplings for the formation of carbon-carbon bonds with aryl or vinyl halides, and addition reactions across the triple bond.

For instance, it can be utilized in the synthesis of complex molecules where a propargyl ether moiety is a key structural element. It has been employed in the preparation of functionalized polymers and as a precursor in the development of novel materials. The dual functionality of a protected alcohol and a reactive alkyne within the same molecule makes it a strategic component for convergent synthetic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12OSi B1585590 Silane, trimethyl(2-propynyloxy)- CAS No. 5582-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(prop-2-ynoxy)silane
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InChI

InChI=1S/C6H12OSi/c1-5-6-7-8(2,3)4/h1H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRPJWCNCLSOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063956
Record name Trimethyl(2-propynyloxy)silane
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Molecular Weight

128.24 g/mol
Source PubChem
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CAS No.

5582-62-7
Record name Trimethyl(2-propyn-1-yloxy)silane
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Record name Silane, trimethyl(2-propyn-1-yloxy)-
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Record name Silane, trimethyl(2-propyn-1-yloxy)-
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Record name Trimethyl(2-propynyloxy)silane
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Record name Trimethyl(2-propynyloxy)silane
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Synthetic Methodologies for Silane, Trimethyl 2 Propynyloxy

Direct Synthesis Approaches

The most common and direct route to Silane (B1218182), trimethyl(2-propynyloxy)- involves the silylation of 2-propynol with a suitable trimethylsilylating agent. This method is favored for its straightforwardness and generally high yields.

Reaction of 2-Propynol with Trimethylchlorosilane under Controlled Conditions

The fundamental approach for the synthesis of Silane, trimethyl(2-propynyloxy)- is the reaction of 2-propynol with trimethylchlorosilane. clockss.org This reaction proceeds via a nucleophilic substitution at the silicon atom, where the oxygen of the hydroxyl group in 2-propynol attacks the silicon center of trimethylchlorosilane, leading to the formation of a silicon-oxygen bond and the elimination of hydrogen chloride.

HC≡CCH₂OH + (CH₃)₃SiCl + Base → HC≡CCH₂OSi(CH₃)₃ + Base·HCl

The selection of the base and solvent system is crucial for optimizing the reaction efficiency and yield.

Optimization of Reaction Parameters: Solvent Systems and Basic Additives

The efficiency of the silylation of 2-propynol is highly dependent on the reaction conditions. The choice of solvent and base plays a pivotal role in the reaction rate and the purity of the final product.

Solvent Systems: Aprotic solvents are generally preferred for silylation reactions to avoid unwanted side reactions with the silylating agent. researchgate.net Commonly used solvents include:

Pyridine (B92270) and Triethylamine: These can act as both the solvent and the base, simplifying the reaction setup. researchgate.net

Aprotic Solvents: Diethyl ether, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) are effective solvents, used in conjunction with a suitable base. gelest.com

Basic Additives: The role of the base is to scavenge the hydrogen chloride generated during the reaction. The choice of base can influence the reaction rate and selectivity. Common bases include:

Tertiary Amines: Triethylamine and pyridine are widely used due to their efficacy and compatibility with the reaction conditions. researchgate.net A molar excess of the amine is often employed to ensure complete neutralization of the acid. researchgate.net

Imidazole (B134444): For more sterically hindered alcohols, imidazole can be a more effective catalyst or base. researchgate.net

The reaction is typically carried out at room temperature, although gentle heating may be necessary in some cases to ensure completion. researchgate.net Progress of the reaction can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Parameter Condition Purpose
Silylating Agent TrimethylchlorosilaneProvides the trimethylsilyl (B98337) group
Substrate 2-PropynolThe alcohol to be silylated
Base Triethylamine, PyridineNeutralizes HCl byproduct
Solvent Aprotic (e.g., THF, CH₂Cl₂) or Basic SolventProvides reaction medium
Temperature Room Temperature to RefluxControls reaction rate

Table 1: Typical Reaction Parameters for the Synthesis of Silane, trimethyl(2-propynyloxy)-

Exploration of Catalytic Systems for Enhanced Reaction Efficiency

While the use of stoichiometric amounts of base is effective, catalytic systems can offer a more efficient and atom-economical approach. Certain additives can catalyze the silylation reaction, allowing for the use of milder conditions and potentially reducing reaction times. For instance, the addition of a catalytic amount of zinc chloride has been shown to facilitate the direct silylation of certain alcohols. clockss.org Research into specific catalysts for the silylation of 2-propynol continues to be an area of interest to further improve the synthesis of Silane, trimethyl(2-propynyloxy)-.

Photochemical Synthesis Techniques

Photochemical methods provide an alternative pathway for the synthesis and application of organosilicon compounds, often leading to the formation of unique materials and phases.

Generation of Ultrafine Organosilicon Particles via Photochemical Processes

While direct photochemical synthesis of Silane, trimethyl(2-propynyloxy)- is not a standard method, the photochemical decomposition of related organosilicon precursors is a known route to generate ultrafine organosilicon particles. For example, the photolysis of gaseous trimethyl(vinyloxy)silane using a megawatt ArF laser has been shown to produce nano-sized cross-linked polyoxocarbosilane. researchgate.net This suggests that similar photochemical processes using Silane, trimethyl(2-propynyloxy)- could potentially be employed to generate novel organosilicon nanomaterials with tailored properties. The high energy provided by the laser can induce bond cleavage and polymerization, leading to the formation of these complex structures.

Laser-Induced Photolysis for Chemical Vapor Deposition of Siloxane Phases

A significant application of Silane, trimethyl(2-propynyloxy)- in photochemical processes is its use as a precursor in laser-induced chemical vapor deposition (CVD). Specifically, the IR laser photosensitized decomposition of Silane, trimethyl(2-propynyloxy)- has been successfully used for the chemical vapor deposition of polydimethylsiloxane (B3030410) phases. sigmaaldrich.cn This technique involves the use of an infrared laser to selectively excite and decompose the precursor molecules in the gas phase, leading to the deposition of a thin film on a substrate.

Furthermore, UV laser-induced gas-phase polymerization of trimethyl(propynyloxy)silane has also been reported, highlighting the versatility of this precursor in photochemical applications. sigmaaldrich.cn These laser-based methods offer precise control over the deposition process and can be used to create thin films with specific chemical and physical properties.

Technique Precursor Product Key Feature
IR Laser Photosensitized DecompositionSilane, trimethyl(2-propynyloxy)-Polydimethylsiloxane PhasesChemical Vapor Deposition
UV Laser-Induced PolymerizationTrimethyl(propynyloxy)silanePolymerized materialGas-phase polymerization

Table 2: Photochemical Applications of Silane, trimethyl(2-propynyloxy)-

Influence of Excitation Wavelength on Photochemical Reaction Pathways and Product Morphology

The wavelength of light used to initiate the photochemical reaction of Silane, trimethyl(2-propynyloxy)- has a profound effect on the resulting chemical transformations and the physical form of the products. Research has demonstrated that different excitation wavelengths can lead to distinct product morphologies, ranging from aerosol particles to polymer films.

Irradiation of a gaseous mixture of Silane, trimethyl(2-propynyloxy)- and carbon disulfide with a medium-pressure mercury lamp at a wavelength of 313 nm results in the formation of sedimentary aerosol particles. In this process, the photo-excited carbon disulfide molecules are believed to react with the carbon-carbon triple bond of the silane, initiating a nucleation process that leads to particle formation. The rate of this nucleation is observed to increase with higher partial pressures of the silane precursor.

In contrast, when Silane, trimethyl(2-propynyloxy)- is subjected to the high-energy light of an ArF excimer laser, the primary photochemical pathway shifts towards polymerization. This process, a form of chemical vapor deposition, results in the formation of a solid film. Spectroscopic analysis of this material indicates it is a polytrimethylsiloxy-substituted, partially unsaturated polyhydrocarbon. This suggests that under these high-energy irradiation conditions, the dominant reaction is the polymerization at the alkyne's triple bond.

These findings highlight a key principle in the photochemistry of this compound: lower energy UV light (313 nm) in the presence of a co-reactant can favor the formation of discrete nanoparticles, while higher energy deep-UV laser light promotes the formation of a continuous polymer film. This tunability of the product morphology by simply changing the excitation wavelength is a significant feature of the photochemical synthesis of materials from Silane, trimethyl(2-propynyloxy)-.

Table 1: Effect of Excitation Wavelength on Product Morphology

Excitation Source Wavelength Co-reactant Product Morphology Primary Reaction Pathway
Medium-pressure mercury lamp 313 nm Carbon disulfide Sedimentary aerosol particles Reaction at the C≡C bond initiated by excited CS₂
ArF excimer laser 193 nm None Polymer film Polymerization at the C≡C bond

Sensitization Strategies in Gas-Phase Photochemical Production

In gas-phase photochemical reactions, a sensitizer (B1316253) can be employed to facilitate a reaction that might otherwise not occur or would proceed inefficiently. The sensitizer absorbs light energy and then transfers it to a reactant molecule, which then undergoes a chemical transformation. This is a particularly useful strategy when the reactant itself has a low absorption cross-section at the wavelength of the available light source. In the context of organosilane chemistry, several sensitization strategies have been explored.

Infrared Photosensitization: One documented example involving Silane, trimethyl(2-propynyloxy)- is the use of sulfur hexafluoride (SF₆) as an infrared photosensitizer. When excited by a TEA CO₂ laser, SF₆ molecules absorb the infrared radiation and transfer this energy to the silane molecules, leading to their decomposition. This process results in the formation of various unsaturated hydrocarbons and a solid polydimethylsiloxane phase. This method demonstrates how infrared radiation, which is not directly absorbed by the silane, can be used to drive its chemical transformation through the use of a sensitizer.

Mercury Photosensitization: A classic and widely studied method in gas-phase photochemistry is mercury photosensitization. In this technique, mercury vapor is introduced into the reaction mixture and irradiated with a low-pressure mercury lamp, which emits strongly at 253.7 nm. The mercury atoms are excited to the triplet state (Hg(³P₁)) and can then transfer this energy to reactant molecules through collisions. This has been a common method for the decomposition and reaction of various silanes. acs.orgacs.org While not specifically detailed for the production of Silane, trimethyl(2-propynyloxy)-, it represents a viable and well-established strategy for initiating photochemical reactions of organosilanes in the gas phase.

Acetone (B3395972) Photosensitization: Organic ketones, such as acetone, can also act as photosensitizers. Acetone absorbs UV radiation to form an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet acetone can then transfer its energy to other molecules, initiating their reaction. Photoexcited acetone has been utilized in various photochemical preparations. researchgate.netrsc.org This strategy could potentially be applied to the gas-phase synthesis involving Silane, trimethyl(2-propynyloxy)-, particularly if the desired reaction pathway can be initiated by triplet energy transfer.

These sensitization strategies provide alternative routes for the photochemical manipulation of Silane, trimethyl(2-propynyloxy)- and other organosilanes in the gas phase, enabling reactions under different energy regimes and potentially leading to different product distributions compared to direct photolysis.

Mechanistic Investigations of Chemical Transformations Involving Silane, Trimethyl 2 Propynyloxy

Role as a Protecting Group for Alkyne Functionality in Organic Synthesis

The trimethylsilyl (B98337) group in Silane (B1218182), trimethyl(2-propynyloxy)- serves as a protecting group for the hydroxyl function of propargyl alcohol. The protection of alcohols is a common strategy in multi-step organic synthesis to prevent unwanted reactions of the hydroxyl group.

Evaluation of Trimethylsilyl Group Stability and Selective Deprotection

The stability of the trimethylsilyl (TMS) ether in Silane, trimethyl(2-propynyloxy)- is a critical factor in its application as a protecting group. Silyl (B83357) ethers, in general, are known for their tunable stability, which depends on the steric bulk of the substituents on the silicon atom and the reaction conditions. gelest.com The trimethylsilyl group is one of the simplest silyl protecting groups and is considered relatively labile, especially under acidic or basic conditions. masterorganicchemistry.com

The stability of silyl ethers towards acidic hydrolysis generally follows the trend: TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). gelest.com This indicates that the TMS group in Silane, trimethyl(2-propynyloxy)- can be cleaved under mild acidic conditions.

Selective deprotection is a key advantage of using silyl protecting groups. The Si-O bond of a silyl ether is susceptible to cleavage by fluoride (B91410) ions, due to the high strength of the Si-F bond. harvard.edu Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for the removal of the TMS group, often with high selectivity in the presence of other, more robust silyl ethers or other functional groups. gelest.comgelest.com This orthogonality allows for the strategic unmasking of the alcohol at a desired stage in a synthetic sequence. For instance, a primary TBS ether can be selectively deprotected in the presence of a secondary TBS ether, highlighting the subtle selectivity that can be achieved. gelest.com

The deprotection of silyl ethers can also be influenced by steric and electronic effects within the molecule. For example, the deprotection of a silyl phenol (B47542) ether can be achieved with high selectivity using catalytic lithium acetate (B1210297) in moist DMF, conditions that are tolerant of aliphatic silyl ethers. gelest.com

Table 1: Relative Stability and Common Deprotection Reagents for Silyl Ethers

Silyl GroupAbbreviationRelative StabilityCommon Deprotection Reagents
TrimethylsilylTMSLeast StableMild acid, K₂CO₃/MeOH, TBAF
TriethylsilylTESMore stable than TMSAcid, TBAF
tert-ButyldimethylsilylTBDMSStable to a wider pH rangeTBAF, HF-Pyridine
TriisopropylsilylTIPSVery StableTBAF (slower), HF
tert-ButyldiphenylsilylTBDPSMost StableTBAF (very slow), HF

Strategic Applications in Multi-Step Stereoselective Synthesis

The use of silyl protecting groups, such as the trimethylsilyl group in Silane, trimethyl(2-propynyloxy)-, is integral to the design of complex, multi-step stereoselective syntheses. By temporarily masking the reactive hydroxyl group, other chemical transformations can be carried out on different parts of the molecule without interference.

In the context of stereoselective synthesis, the introduction and removal of the TMS group must proceed without affecting existing stereocenters. The mild conditions typically employed for the deprotection of TMS ethers, such as fluoride-based reagents at neutral pH, are generally compatible with the preservation of stereochemical integrity.

For example, in a nickel-catalyzed three-component coupling of enals, alkynes, and silanes to form Z-enol silanes with high stereoselectivity, the choice of silane is crucial. While this specific reaction focuses on the formation of an enol silane, it demonstrates the compatibility of silyl groups in stereoselective transformations. organic-chemistry.org The ability to selectively deprotect one silyl ether in the presence of others is also a powerful tool in complex synthesis, allowing for sequential reactions at different sites of a poly-functionalized molecule. researchgate.net

Participation in Click Chemistry Reactions

The terminal alkyne functionality of Silane, trimethyl(2-propynyloxy)- makes it a suitable substrate for click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms with the Propynyloxy (B15346420) Moiety

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a powerful transformation. wikipedia.org The thermal reaction often requires high temperatures and can lead to a mixture of regioisomers. However, the copper(I)-catalyzed version of this reaction, known as CuAAC, is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively. organic-chemistry.orgrsc.org This reaction is a cornerstone of click chemistry due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide from the terminal alkyne of the propynyloxy moiety of Silane, trimethyl(2-propynyloxy)-. This step is believed to lower the pKa of the terminal alkyne proton. wikipedia.orgacs.org The copper acetylide then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate, to form the triazole ring. acs.org The catalytically active Cu(I) species can be generated from a Cu(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. organic-chemistry.org

The reaction is highly efficient and can be carried out in various solvents, including water. The propargyl alcohol, once deprotected from the silyl ether, could potentially coordinate with the copper catalyst, but the primary role of the propynyloxy moiety in the CuAAC reaction is to provide the terminal alkyne for the cycloaddition.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations for Bio-conjugation

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a variation of the azide-alkyne cycloaddition that does not require a cytotoxic copper catalyst. nih.gov This makes it particularly suitable for bioconjugation applications in living systems. SPAAC utilizes a strained cyclooctyne, where the ring strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed at physiological temperatures without a catalyst. nih.govrsc.orgresearchgate.net

Silane, trimethyl(2-propynyloxy)- contains a linear, unstrained alkyne. Therefore, it is not suitable for direct use in SPAAC reactions. The propynyloxy moiety would need to be incorporated into a strained ring system, such as a cyclooctyne, to participate in catalyst-free click chemistry. While the terminal alkyne of Silane, trimethyl(2-propynyloxy)- is reactive in CuAAC, its lack of ring strain means it would have a very slow reaction rate with azides in the absence of a copper catalyst, making it impractical for typical SPAAC applications. wustl.edu However, the versatility of the propargyl group means it can be a precursor to more complex structures suitable for SPAAC.

Mechanistic Elucidation of Triazole Linkage Formation in Diverse Contexts

The formation of the 1,2,3-triazole linkage via CuAAC is a robust and well-understood process. The resulting triazole ring is chemically stable and can act as a rigid linker in various molecular architectures. The mechanism, as detailed in section 3.2.1, proceeds through a copper-acetylide intermediate, ensuring high regioselectivity for the 1,4-isomer. acs.org

The triazole ring itself is more than just a passive linker. For example, triazole-gold catalysts have been shown to promote unique chemical transformations, such as the intermolecular addition of propargyl alcohol to an alkyne to form substituted allenes. rsc.org This highlights the potential for the triazole moiety, once formed from the propynyloxy group of Silane, trimethyl(2-propynyloxy)-, to participate in or influence subsequent chemical reactions. The specific electronic and steric properties of the resulting triazole can be influenced by the substituents on both the azide and the alkyne starting materials.

Transformation to Other Key Functional Groups

The versatility of Silane, trimethyl(2-propynyloxy)- as a synthetic intermediate is highlighted by its ability to be converted into various other key functional groups. These transformations often proceed with high degrees of regio- and stereocontrol, making it a valuable building block in organic synthesis.

The hydroboration of silylacetylenes, including derivatives of Silane, trimethyl(2-propynyloxy)-, provides a pathway to β-keto silanes. osti.gov The process involves the initial hydroboration of the alkyne, followed by oxidation. Specifically, the hydroboration of (triisopropylsilyl)propyne, a related silylalkyne, with 9-borabicyclo[3.3.1]nonane (9-BBN) exclusively yields the (Z)-(β-borylvinyl)silane adduct. osti.gov Subsequent oxidation of this intermediate produces the corresponding β-keto silane in excellent yields, ranging from 83-90%. osti.gov This methodology offers a reliable route to access carbonyl functionality from the alkyne precursor.

The alkyne moiety in Silane, trimethyl(2-propynyloxy)- and related compounds can be functionalized to form alkenes with a high degree of stereocontrol. A ruthenium-catalyzed alkene-alkyne coupling reaction between allyl silanes and various alkynes has been shown to produce divinyl silanes. nih.gov This atom-economic reaction allows for the creation of two stereodefined olefins in a single step. nih.gov The geometry of the resulting double bonds can be influenced by the choice of silicon and boron groups on the substrates. nih.gov For instance, the coupling of allyl trimethyl silanes with both aliphatic and aromatic alkynes proceeds efficiently to furnish divinyl silanes. nih.gov By strategically placing boron and silicon groups on the starting materials, a complete inversion of the olefin geometry at the trisubstituted olefin can be achieved. nih.gov

Table 1: Regio- and Stereoselectivity in Ru-Catalyzed Alkene-Alkyne Coupling

Alkyne SubstrateAlkene SubstrateProductKey FeatureReference
TMS-substituted alkynesAllyl boronate(E)-vinyl boraneHigh regioselectivity (>20:1 branched to linear) nih.gov
Alkynyl boronatesAllyl silane(Z)-configured trisubstituted olefin and (E)-configured 1,2-disubstituted unitStrong directing effect of the pinacolato-boronate nih.gov
Aliphatic and aromatic alkynesAllyl trimethyl silanesDivinyl silaneEfficient coupling nih.gov

The hydroboration of silylacetylenes is a regioselective process influenced by the steric and electronic properties of the silyl group. The reaction of (trimethylsilyl)acetylene with 9-borabicyclo[3.3.1]nonane (9-BBN) results in β-mono- and dihydroboration products. osti.gov In contrast, the use of a bulkier silyl group, such as the triisopropylsilyl group, on a propyne (B1212725) derivative completely suppresses dihydroboration and leads exclusively to the formation of (Z)-(β-borylvinyl)silane adducts. osti.gov While (1-trimethylsilyl)alkynes are less reactive than their non-silylated counterparts, they still form (α-borylvinyl)silanes. osti.gov However, clean monohydroboration is typically achieved only when a bulky group is present at the C-2 position of the alkyne. osti.gov The initial (α-borylvinyl)silane products from the hydroboration of (triethyl- and tert-butyldimethylsilyl)propyne can be thermally unstable and isomerize to α/β mixtures. osti.gov

Table 2: Products of Hydroboration of Silylacetylenes with 9-BBN

SilylacetyleneProduct(s)ObservationsReference
(Trimethylsilyl)acetyleneβ-mono- and dihydroboration productsLess reactive than non-silylated terminal acetylenes. osti.gov
(1-Trimethylsilyl)alkynes(α-Borylvinyl)silanesLess reactive than 1-alkynes. osti.gov
(Triisopropylsilyl)propyne(Z)-(β-borylvinyl)silane adductDihydroboration is suppressed. osti.gov
(Triethyl- and tert-butyldimethylsilyl)propyne(α-Borylvinyl)silanes initially, then isomerize to α/β mixturesThermally unstable intermediates. osti.gov

Photochemical Reactivity and Polymerization Mechanisms

The presence of the propargyl group in Silane, trimethyl(2-propynyloxy)- imparts photochemical reactivity, enabling its participation in polymerization reactions and the formation of complex structures under UV irradiation.

While specific studies detailing the photochemical reaction of Silane, trimethyl(2-propynyloxy)- with carbon disulfide are not prevalent in the provided search results, the general reactivity of alkynes under photochemical conditions suggests the potential for complex reactions. The high energy of UV light can initiate radical or cycloaddition pathways, leading to the formation of polymeric materials and the incorporation of sulfur-containing functional groups from carbon disulfide.

The photochemical reactions of organic compounds, including those with structures analogous to Silane, trimethyl(2-propynyloxy)-, with atmospheric species like glyoxal (B1671930) are of interest in the study of secondary organic aerosol (SOA) formation. While direct studies on Silane, trimethyl(2-propynyloxy)- and glyoxal were not found, the principles of photochemical aerosol formation can be inferred. The absorption of UV light can lead to the formation of excited states and radicals, which can then react with glyoxal and other atmospheric oxidants. These reactions can produce lower volatility products that partition into the aerosol phase, contributing to the growth of thin films and new particle formation.

Photochemical Reactions with Acrolein: Mechanisms of Spherical Aerosol Particle Production

The photochemical reaction between Silane, trimethyl(2-propynyloxy)- (TMPSi) and acrolein (AC) in the gaseous phase leads to the formation of sedimentary spherical aerosol particles. researchgate.net When a gaseous mixture of TMPSi and acrolein is irradiated with a nitrogen laser, it results in the production of these particles, which have a mean diameter of approximately 0.5 μm. researchgate.net

The formation of these aerosol particles begins with a nucleation process. The study of this process, by monitoring the intensity of scattered light from a He-Ne laser as the aerosol particles form, reveals key mechanistic details. It has been observed in similar systems that the nucleation reaction is accelerated with increasing partial pressure of the silane compound. researchgate.net For instance, when trimethylsilylacetylene, a related compound, reacts with acrolein under N2 laser irradiation, a higher partial pressure of the silane leads to an accelerated nucleation reaction. This is attributed to the additional generation of reactive species from the silane molecules through a two-photon process. researchgate.net This suggests that the concentration of TMPSi plays a critical role in the rate of particle formation. The sedimentary material produced consists of uniform-sized spherical particles and their clusters, indicating a controlled growth mechanism following the initial nucleation. researchgate.net

Exploration of Radical Polymerization Pathways in Photochemically Induced Processes

Photochemically induced reactions involving Silane, trimethyl(2-propynyloxy)- are strongly suggested to proceed via radical polymerization pathways. researchgate.net In the ArF laser photolysis of gaseous TMPSi, the dominant reaction is polymerization at the carbon-carbon triple bond. researchgate.net This process results in the chemical vapor deposition of a polymer characterized as polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon. researchgate.net

Table 1: Research Findings on Photochemical Polymerization of TMPSi

FeatureObservationSource
Reaction Type Predominantly radical polymerization at the C≡C triple bond. researchgate.netresearchgate.net
Product Polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon. researchgate.net
Initiation Laser photolysis (e.g., ArF laser, N2 laser). researchgate.net
Phase Gaseous phase reaction leading to chemical vapor deposition. researchgate.netresearchgate.net

Effects of External Magnetic Fields on Photochemical Reaction Rates and Product Chemical Compositions

External magnetic fields have been shown to influence the photochemical reactions of Silane, trimethyl(2-propynyloxy)-. In a study involving the photochemical reaction of a gaseous mixture of TMPSi and glyoxal, the application of a magnetic field was found to increase the yield of the resulting thin film product. researchgate.net This phenomenon is known as a Magnetic Field Effect (MFE).

The underlying mechanism for this effect is the influence of the magnetic field on the chemical reaction of the excited triplet state of the glyoxal molecule. researchgate.net Upon photoexcitation, glyoxal can form a triplet state. The rate of intersystem crossing from this triplet state to a singlet state, which can then lead to product formation, can be altered by an external magnetic field. This control over the excited state chemistry allows for manipulation of the reaction, affecting not only the rate and yield but also potentially the chemical composition and morphology of the final product. researchgate.net The observation that the product yield increases in the presence of a magnetic field indicates that the field promotes the reaction pathway leading to the polymer film. researchgate.net This demonstrates a powerful method for controlling the outcomes of these photochemical reactions.

Comparative Analysis of Thermal Reactions and Ionic Polymerization Pathways

A comparative analysis of thermal and photochemical reactions involving Silane, trimethyl(2-propynyloxy)- reveals distinct polymerization pathways. researchgate.net In the reaction between TMPSi and glyoxal, both a thermal (dark) reaction and a photochemical reaction can produce a polymer film. However, the mechanisms and reaction rates differ significantly. researchgate.net

The photochemical reaction is approximately eight times faster than the thermal reaction. researchgate.net More importantly, the polymerization pathways are different. As established, the photochemical process proceeds via radical polymerization. researchgate.net In contrast, the thermal reaction is suggested to occur through an ionic polymerization mechanism. researchgate.net

Table 2: Comparison of Photochemical and Thermal Reactions of TMPSi with Glyoxal

ParameterPhotochemical ReactionThermal ReactionSource
Primary Mechanism Radical PolymerizationIonic Polymerization researchgate.net
Relative Rate ~8 times fasterSlower researchgate.net
TMPSi Incorporation TMPSi is involved in the film product.TMPSi is not involved in the film product. researchgate.net
Product Structure Different chemical structure.Different chemical structure. researchgate.net

Advanced Spectroscopic Characterization and Elucidation of Silane, Trimethyl 2 Propynyloxy and Its Derivatives

Vibrational Spectroscopy for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive means to probe the structural and bonding characteristics of Silane (B1218182), trimethyl(2-propynyloxy)-. These methods are fundamental for identifying key functional groups and gaining insights into the molecule's vibrational modes.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within Silane, trimethyl(2-propynyloxy)-. The spectrum is distinguished by several key absorption bands that confirm its molecular structure. A very similar compound, trimethyl[(1-methyl-2-propynyl)oxy]silane, shows characteristic peaks that can be used to infer the spectral features of the target molecule. spectrabase.com

The most prominent peaks are associated with the terminal alkyne, the trimethylsilyl (B98337) group, and the Si-O-C linkage. The sharp, weak absorption band typically found around 3300 cm⁻¹ is a definitive marker for the ≡C-H stretching vibration of the terminal alkyne. The C≡C stretching vibration itself is observed as a weak to medium band in the region of 2120-2160 cm⁻¹.

The trimethylsilyl (TMS) group gives rise to several strong, characteristic absorptions. A strong, sharp band around 1250 cm⁻¹ is due to the symmetric deformation of the Si-(CH₃)₃ group. Additionally, the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups attached to silicon appear in the 2960-2900 cm⁻¹ range. The Si-O-C linkage is characterized by a strong, broad absorption band typically located in the 1070-1100 cm⁻¹ region, indicative of the asymmetric stretching of this bond.

In the context of its derivatives, for instance, after polymerization through the alkyne group, the disappearance or significant reduction in the intensity of the ≡C-H and C≡C stretching bands would be a key indicator of a successful reaction. Similarly, reactions involving the cleavage of the silyl (B83357) ether would be evidenced by the disappearance of the Si-O-C band and the appearance of a broad O-H stretching band from the resulting alcohol.

Table 1: Characteristic FT-IR Absorption Bands for Silane, trimethyl(2-propynyloxy)-

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
≡C-H Stretching ~3300 Sharp, Weak
C≡C Stretching 2120-2160 Weak to Medium
C-H (in Si(CH₃)₃) Stretching 2960-2900 Medium to Strong
Si-(CH₃)₃ Symmetric Deformation ~1250 Strong, Sharp
Si-O-C Asymmetric Stretching 1070-1100 Strong, Broad

This table is generated based on typical values for similar compounds and functional groups. researchgate.netresearchgate.net

Raman spectroscopy complements FT-IR by providing information on the less polar, more symmetric vibrations within the molecule. For Silane, trimethyl(2-propynyloxy)-, the C≡C triple bond, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the 2120-2160 cm⁻¹ region. rsc.org This makes Raman spectroscopy particularly well-suited for studying reactions involving the alkyne functionality.

The Si-C and Si-O bonds also exhibit characteristic Raman signals. The symmetric stretching of the Si-(CH₃)₃ group is readily observable, as are the skeletal vibrations of the molecule. The position and polarization of these bands can provide insights into the conformational isomers present in a sample. capes.gov.br For example, analysis of the Raman spectra at different temperatures can reveal information about the rotational isomers around the Si-O and O-C bonds.

In studies of derivatives, such as self-assembled monolayers on a surface, surface-enhanced Raman spectroscopy (SERS) can be employed. By adsorbing the molecule onto a plasmonically active substrate (e.g., gold or silver nanoparticles), the Raman signal can be dramatically enhanced, allowing for the detection of even a single layer of molecules and providing detailed information about the orientation and bonding of the molecule to the surface.

Table 2: Key Raman Shifts for Silane, trimethyl(2-propynyloxy)-

Functional Group Vibrational Mode Typical Raman Shift (cm⁻¹) Intensity
C≡C Stretching 2120-2160 Strong, Sharp
≡C-H Stretching ~3300 Medium
Si-(CH₃)₃ Symmetric Stretch ~630 Strong

This table is generated based on typical values for similar compounds and functional groups. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Silane, trimethyl(2-propynyloxy)-. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum, the nine protons of the trimethylsilyl group typically appear as a sharp singlet at approximately 0.1-0.3 ppm. rsc.org The methylene (B1212753) protons (-O-CH₂-C≡) are expected to resonate as a doublet around 4.2 ppm, coupled to the acetylenic proton. The acetylenic proton (≡C-H) itself would appear as a triplet at approximately 2.4 ppm, with a small coupling constant due to the long-range coupling with the methylene protons.

The ¹³C NMR spectrum provides further confirmation of the structure. The carbon atoms of the trimethylsilyl group will produce a signal near 0 ppm. The methylene carbon (-O-CH₂-C≡) is expected to be in the range of 50-60 ppm. The two sp-hybridized carbons of the alkyne will have distinct chemical shifts; the terminal carbon (≡C-H) is typically found around 74 ppm, while the internal carbon (-C≡C-H) is deshielded to around 83 ppm. rsc.org

For derivatives, NMR is invaluable for confirming the outcome of chemical transformations. For example, in a hydrosilylation reaction across the triple bond, the signals for the alkynyl protons and carbons would disappear and be replaced by new signals corresponding to vinyl protons and carbons, with characteristic chemical shifts and coupling constants that would define the stereochemistry of the addition.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Silane, trimethyl(2-propynyloxy)-

Nucleus Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
¹H Si(CH₃)₃ 0.1-0.3 (s, 9H) -
¹H -O-CH₂- ~4.2 (d, 2H) -
¹H ≡C-H ~2.4 (t, 1H) -
¹³C Si(CH₃)₃ - ~0
¹³C -O-CH₂- - 50-60
¹³C ≡C-H - ~74

This table is generated based on typical values for similar compounds and functional groups. s = singlet, d = doublet, t = triplet. rsc.orgrsc.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Chemical State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical states of the elements on the surface of a material. This is particularly relevant for studying thin films or self-assembled monolayers of Silane, trimethyl(2-propynyloxy)- or its derivatives on various substrates. eag.com

A survey scan of a surface modified with this silane would show the presence of silicon, oxygen, and carbon. High-resolution spectra of the Si 2p, O 1s, and C 1s regions would provide detailed information about the chemical bonding.

The Si 2p spectrum is expected to show a major peak around 102 eV, which is characteristic of silicon in a Si-O-C environment. mdpi.comwiley.com The O 1s spectrum would likely be deconvoluted into at least two components: one around 532.5 eV corresponding to the Si-O-C linkage and potentially another at a slightly different binding energy if adventitious oxygen or other oxygen-containing species are present on the surface.

The C 1s spectrum is the most complex and can be deconvoluted to identify the different types of carbon atoms. A peak around 284.8 eV can be attributed to C-C and C-H bonds from the alkyl part of the molecule. A component at a higher binding energy, around 286.5 eV, would correspond to the C-O bond of the propargyl ether. The sp-hybridized carbons of the alkyne would also contribute to the C 1s spectrum in the C-C region.

In studies of surface-initiated polymerization, XPS can be used to monitor the changes in the elemental ratios and chemical states, confirming the grafting of the polymer chains from the surface.

Table 4: Expected Binding Energies from XPS Analysis of a Surface Modified with Silane, trimethyl(2-propynyloxy)-

Element (Core Level) Functional Group Expected Binding Energy (eV)
Si 2p Si-O-C, Si-C ~102
O 1s Si-O-C ~532.5
C 1s C-C, C-H ~284.8

This table is generated based on typical values for silane-modified surfaces. mdpi.comwiley.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For Silane, trimethyl(2-propynyloxy)-, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 142.

The fragmentation of trimethylsilyl ethers is well-characterized. researchgate.net A common and often abundant fragment is the [M-15]⁺ ion, corresponding to the loss of a methyl group from the trimethylsilyl moiety. Another characteristic fragmentation pathway is the cleavage of the Si-O bond, leading to the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73, which is often a base peak in the spectrum. The corresponding propargyloxy cation or radical would also be formed.

Other potential fragments could arise from the cleavage of the propargyl group. For instance, the loss of the propargyl group could lead to a fragment at m/z 85. The presence of these characteristic fragments provides strong evidence for the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Table 5: Expected Key Fragments in the Mass Spectrum of Silane, trimethyl(2-propynyloxy)-

m/z Proposed Fragment
142 [M]⁺ (Molecular Ion)
127 [M - CH₃]⁺
85 [M - C₃H₃O]⁺
73 [Si(CH₃)₃]⁺

This table is generated based on established fragmentation patterns for trimethylsilyl ethers and alkynes. researchgate.netdocbrown.info

Advanced Microscopic Techniques for Morphological Characterization of Reaction Products (e.g., Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM))

Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are crucial for visualizing the morphology of surfaces and materials derived from Silane, trimethyl(2-propynyloxy)-. These techniques are particularly useful for characterizing the products of surface modification and polymerization reactions.

When Silane, trimethyl(2-propynyloxy)- is used to form self-assembled monolayers (SAMs) on substrates like silicon wafers or gold surfaces, AFM is the preferred technique for characterization. AFM can provide detailed topographical information on the nanoscale, revealing the uniformity, thickness, and packing of the monolayer. It can also be used to identify defects such as pinholes or aggregates. In some cases, lateral force microscopy, a mode of AFM, can be used to map out regions of different chemical functionality on the surface.

For polymeric derivatives, such as those formed by polymerization of the alkyne group, both SEM and AFM can provide valuable morphological information. SEM is well-suited for imaging the larger-scale structure of the polymer, such as the shape and size of polymer particles or the texture of a polymer film. For example, if the polymerization is carried out in a way that produces microspheres, SEM would be ideal for characterizing their size distribution and surface morphology.

AFM can provide higher-resolution images of the polymer surface, revealing details about the chain packing and local roughness. For thin polymer films grafted from a surface, AFM can be used to measure the film thickness and monitor how the morphology changes as the polymerization progresses. These microscopic techniques are therefore essential for correlating the molecular structure of the silane and its derivatives with the macroscopic properties of the resulting materials.

Applications of Silane, Trimethyl 2 Propynyloxy in Advanced Chemical Synthesis

Precision in Regioselective and Stereoselective Organic Transformations

The strategic placement of the trimethylsilyl (B98337) group in Silane (B1218182), trimethyl(2-propynyloxy)- and related propargylic systems plays a crucial role in directing the outcome of chemical reactions with high regio- and stereoselectivity. nih.govchemrxiv.orgkyoto-u.ac.jp This is particularly evident in addition reactions across the carbon-carbon triple bond.

A significant advancement in this area is the anti-silyllithiation of propargylic alcohols, a reaction that provides a pathway to highly functionalized β-silyl allylic alcohols with exceptional regio- and stereocontrol. chemrxiv.orgkyoto-u.ac.jp In a study by Nakao and coworkers, it was demonstrated that silyllithiums add across the triple bond of propargylic alkoxides in a regioselective anti-fashion. chemrxiv.orgkyoto-u.ac.jpresearchgate.net This process is believed to proceed through a five-membered cyclic alkoxymetal intermediate, which directs the incoming silyl (B83357) group and lithium atom to opposite faces of the alkyne. researchgate.net

The resulting tri-substituted alkenyl lithium intermediates can then be trapped with various electrophiles to yield tri- or tetrasubstituted alkenylsilanes stereoselectively. chemrxiv.orgkyoto-u.ac.jp For instance, the reaction of a propargylic alcohol with a silyllithium reagent, followed by quenching with an electrophile, leads to the formation of (Z)-allylic alcohols with the silyl group and the electrophile in a specific spatial arrangement. chemrxiv.orgkyoto-u.ac.jp The high degree of stereoselectivity is a direct consequence of the anti-addition mechanism. chemrxiv.orgkyoto-u.ac.jp

The choice of the silyl group on the silyllithium reagent and the substituents on the propargylic alcohol can influence the reaction's efficiency, but the regioselectivity remains consistently high. chemrxiv.orgkyoto-u.ac.jp This methodology has been shown to be applicable to a range of propargylic alcohols, including those with aliphatic and aromatic substituents, as well as secondary and tertiary alcohols. chemrxiv.orgkyoto-u.ac.jp

Table 1: Regioselective anti-Silyllithiation of Propargylic Alcohols
Propargylic Alcohol SubstrateSilyllithium ReagentProduct (β-Silyl Allylic Alcohol)Yield (%)Reference
Aliphatic (e.g., R=n-Butyl)PhMe₂SiLi(Z)-2-(Dimethyl(phenyl)silyl)-2-hepten-1-ol96 chemrxiv.orgkyoto-u.ac.jp
Aromatic (e.g., R=Phenyl)PhMe₂SiLi(Z)-3-Phenyl-2-(dimethyl(phenyl)silyl)prop-2-en-1-ol93 chemrxiv.orgkyoto-u.ac.jp
Secondary (e.g., R¹,R²=H, Me)PhMe₂SiLi(Z)-4-(Dimethyl(phenyl)silyl)pent-3-en-2-ol89 chemrxiv.orgkyoto-u.ac.jp
Tertiary (e.g., R¹,R²=Me)PhMe₂SiLi(Z)-2-Methyl-4-(dimethyl(phenyl)silyl)pent-3-en-2-ol92 chemrxiv.orgkyoto-u.ac.jp

This table presents a selection of research findings on the regioselective anti-silyllithiation of various propargylic alcohols, demonstrating the high yields and applicability of the reaction.

Construction of Intricate Organic Molecules Bearing Alkyne and Organosilicon Moieties

The ability to introduce both an alkyne and an organosilicon moiety with high stereochemical control makes Silane, trimethyl(2-propynyloxy)- and its derivatives powerful tools for constructing complex organic molecules. chemrxiv.orgkyoto-u.ac.jpnih.gov The products of the aforementioned anti-silyllithiation are themselves versatile intermediates for further synthetic elaborations. chemrxiv.orgkyoto-u.ac.jp

The resulting β-silyl allylic alcohols can undergo a variety of subsequent transformations, allowing for the creation of more complex structures. For example, the vinylsilane functionality can participate in Hiyama-Denmark coupling reactions, enabling the formation of new carbon-carbon bonds with retention of stereochemistry. chemrxiv.orgkyoto-u.ac.jp Furthermore, the allylic alcohol moiety can be subjected to reactions such as epoxidation, where the existing stereocenters can direct the stereochemical outcome of the newly formed epoxide ring. chemrxiv.orgkyoto-u.ac.jp

The trimethylsilyl group, in addition to its role in controlling regioselectivity, can also be viewed as a protected form of a terminal alkyne. nih.gov This protecting group can be selectively removed under mild conditions, such as with fluoride (B91410) ions or potassium carbonate in methanol, to reveal the terminal alkyne. nih.gov This unveiled alkyne can then be used in a plethora of synthetic transformations, including Sonogashira couplings, click chemistry, and other C-C bond-forming reactions. nih.gov This dual functionality of directing reactions and serving as a masked functional group is highly valuable in multi-step syntheses of complex molecules.

The synthesis of molecules containing both silicon at a stereocenter and an alkyne group is of significant interest due to the unique properties and reactivity that these functionalities impart. nih.gov The development of catalytic and stereoselective methods to access such compounds is an active area of research. nih.gov

Utility in the α-Allylation of Carbonyl Compounds

The reaction of organosilicon compounds with carbonyls is a fundamental transformation in organic synthesis. While direct examples of Silane, trimethyl(2-propynyloxy)- in α-allylation are not extensively documented in readily available literature, the principles of carbonyl propargylation using related reagents are well-established. nih.govnih.gov In these reactions, an allenylmetal species, often generated in situ, adds to an aldehyde or ketone to produce a homopropargylic alcohol. nih.gov

The trimethylsilyl group in Silane, trimethyl(2-propynyloxy)- can facilitate the formation of a nucleophilic species that can then attack a carbonyl compound. For instance, treatment with a Lewis acid could activate the carbonyl group towards nucleophilic attack by the propargyl system. The mechanism would likely involve the formation of an oxonium ion intermediate, which is then attacked by the nucleophilic propargyl moiety. libretexts.org

In a more general sense, the addition of silyl-protected alkynes to carbonyl compounds is a known method for the synthesis of propargyl alcohols. organic-chemistry.org For example, tetrabutylammonium (B224687) fluoride (TBAF) can catalyze the addition of trialkylsilylalkynes to aldehydes and ketones. organic-chemistry.org This suggests that Silane, trimethyl(2-propynyloxy)- could potentially be used in similar transformations, where the TMS-protected alkyne adds to a carbonyl, followed by desilylation to yield a propargylated alcohol.

Precursor Roles in Bio-conjugation Strategies and Pharmaceutical Intermediate Synthesis

The terminal alkyne functionality, which can be unmasked from Silane, trimethyl(2-propynyloxy)-, is a key functional group in bioconjugation chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The trimethylsilyl group serves as a robust protecting group for the terminal alkyne, preventing its premature reaction during the synthesis of a larger biomolecule or pharmaceutical intermediate. nih.gov Once the core structure is assembled, the TMS group can be selectively removed under mild conditions that are compatible with sensitive biological molecules, revealing the terminal alkyne for subsequent conjugation to an azide-functionalized partner. nih.gov

While specific examples detailing the use of Silane, trimethyl(2-propynyloxy)- as a direct precursor in the synthesis of a marketed pharmaceutical are not prevalent in the reviewed literature, its structural motifs are found in numerous bioactive compounds and complex natural products. nih.govnih.gov A related compound, Trimethyl[(1-methyl-2-propyn-1-yl)oxy]silane, is categorized as a pharmaceutical intermediate, highlighting the potential of this class of compounds in drug discovery and development. kyoto-u.ac.jp

The ability to introduce a propargyl group into a molecule is of significant interest in medicinal chemistry, as the alkyne can serve as a handle for further functionalization or as a key pharmacophoric element. The use of a silyl-protected propargyl alcohol like Silane, trimethyl(2-propynyloxy)- offers a strategic advantage in the multi-step synthesis of such complex pharmaceutical agents by ensuring the stability of the alkyne functionality until it is needed. vcu.edu

Polymer Chemistry and Materials Science Applications of Silane, Trimethyl 2 Propynyloxy

Precursor in the Synthesis of Silicone Polymers and Resins

The presence of the trimethylsiloxy group makes Silane (B1218182), trimethyl(2-propynyloxy)- a key starting material for the synthesis of various silicone polymers and resins. These materials are known for their thermal stability, chemical resistance, and unique surface properties. The propargyl group provides a reactive site for polymerization and cross-linking reactions, allowing for the creation of complex and tailored polymer architectures.

One of the primary methods for synthesizing silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), is through ring-opening polymerization (ROP). nih.gov While Silane, trimethyl(2-propynyloxy)- itself is not a cyclic monomer, its derivatives can be incorporated into polymerization schemes. For instance, the propargyl group can be functionalized to initiate or participate in the polymerization of cyclic siloxane monomers like hexamethylcyclotrisiloxane (B157284) (D3). nih.gov Anionic ring-opening polymerization (AROP) is a particularly common method for producing PDMS with well-defined molecular weights and low dispersity. nih.gov

Furthermore, the reactivity of the alkyne function in Silane, trimethyl(2-propynyloxy)- allows for its use in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This provides a highly efficient and specific method for grafting silicone chains onto other polymer backbones or for creating cross-linked silicone networks with precisely controlled properties.

Development of Functional Advanced Materials with Tunable Properties

The dual functionality of Silane, trimethyl(2-propynyloxy)- allows for the development of advanced materials with properties that can be finely tuned for specific applications. The trimethylsilyl (B98337) group imparts silicone-like characteristics, such as hydrophobicity and low surface energy, while the propargyl group serves as a versatile handle for introducing other functional groups or for creating cross-linked networks.

This adaptability makes it a valuable component in the formulation of high-performance coatings, adhesives, and sealants. dakenchem.com Its ability to enhance adhesion and durability is particularly noteworthy. dakenchem.com By incorporating this silane into polymer formulations, materials scientists can create composites with improved mechanical strength and thermal stability. For example, it can be used to create functional polymers with enhanced mechanical properties suitable for high-stress and impact-resistant applications. dakenchem.com

The ability to tailor material properties is critical in advanced sectors like aerospace, automotive, and electronics, where materials are subjected to extreme conditions. dakenchem.com The compatibility of Silane, trimethyl(2-propynyloxy)- with other silane-based compounds and its solubility in organic solvents further expand its utility in creating sophisticated chemical systems and treatments that meet stringent industrial standards. dakenchem.com

Surface Modification for Enhanced Adhesion, Hydrophobicity, and Other Interface Characteristics

Silane, trimethyl(2-propynyloxy)- is effectively utilized for the modification of various surfaces to impart desired characteristics such as hydrophobicity and improved adhesion. dakenchem.com The silane functional group can react with hydroxyl groups present on the surfaces of materials like glass, silicon wafers, and metal oxides, forming stable covalent bonds. up.pt This process creates a durable, thin film of the organosilane on the substrate.

The trimethylsilyl end of the molecule, when oriented away from the surface, creates a low-energy, water-repellent interface. This is a common strategy for creating hydrophobic or even superhydrophobic surfaces. researchgate.net The degree of hydrophobicity can be controlled by the density and orientation of the deposited silane molecules.

The propargyl group offers a reactive site for further functionalization of the modified surface. This allows for the attachment of a wide range of molecules, including biomolecules, polymers, and nanoparticles, opening up applications in biosensors, microfluidics, and anti-fouling coatings. This two-step modification process, where the silane first anchors to the surface and then presents a reactive group for subsequent chemistry, is a powerful tool for creating complex and functional interfaces. A two-silane chemical vapor deposition (CVD) approach has been shown to create hydrophobic and abrasion-resistant coatings on both oxide and polymer substrates. osti.gov

Formation of Organosilicon Particles and Thin Films via Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity, high-performance solid materials, often in the form of thin films. gelest.com Silane, trimethyl(2-propynyloxy)- can serve as a precursor in CVD processes to deposit organosilicon thin films and particles with controlled composition and morphology. researchgate.netgelest.com In a typical CVD process, the volatile silane precursor is introduced into a reaction chamber where it decomposes or reacts on a heated substrate to form a solid film. gelest.com

The advantages of CVD include the ability to coat complex shapes uniformly and the potential for selective deposition. gelest.com For silanes, CVD can be performed under dry, aprotic conditions, which favors the formation of monolayers. gelest.com While silanes with higher vapor pressure are often used for commercial applications, the principles of CVD can be applied to a wide range of silane precursors. gelest.com

Synthesis of Polydimethylsiloxane Phases and Related Materials

While direct CVD of Silane, trimethyl(2-propynyloxy)- can form organosilicon films, it can also be used in conjunction with other precursors to synthesize materials related to polydimethylsiloxane (PDMS). For example, the thermal decomposition of the silane can lead to the formation of silicon-oxygen-carbon networks. The incorporation of the trimethylsilyl groups contributes to the formation of a siloxane-like structure within the deposited film.

Anionic ring-opening polymerization (AROP) of cyclic siloxane monomers like hexamethylcyclotrisiloxane (D3) is a common method to produce PDMS with high fidelity. nih.gov While not a direct CVD method, the principles of using reactive silane precursors are shared. In some CVD variations, a plasma can be used to activate the precursor molecules, leading to the formation of more complex polymer structures on the substrate.

Deposition of Polytrimethylsiloxy-Substituted Polyhydrocarbons

The chemical structure of Silane, trimethyl(2-propynyloxy)- is ideal for the deposition of polytrimethylsiloxy-substituted polyhydrocarbons. During the CVD process, the propargyl group can undergo polymerization, forming a hydrocarbon backbone, while the trimethylsiloxy groups remain as substituents. This results in a hybrid organic-inorganic polymer film.

The properties of these films, such as their refractive index, dielectric constant, and mechanical properties, can be tailored by controlling the deposition conditions, such as temperature, pressure, and precursor concentration. These films can find applications as low-k dielectric materials in microelectronics, protective coatings, and gas separation membranes.

Control of Particle Size Distribution and Film Morphology

A key aspect of CVD is the ability to control the morphology of the deposited material, ranging from smooth, uniform thin films to discrete nanoparticles. gelest.com By carefully adjusting the CVD process parameters, it is possible to control the nucleation and growth of the organosilicon material, thereby influencing the particle size distribution and film morphology.

Factors that affect the final structure include the substrate temperature, the precursor flow rate, the chamber pressure, and the presence of a carrier gas. For instance, at lower temperatures and pressures, surface reactions dominate, leading to the growth of a continuous film. gelest.com Conversely, higher temperatures and pressures can promote gas-phase nucleation, resulting in the formation of particles that then deposit on the substrate. The kinetics of the decomposition of the silane precursor play a crucial role in determining the final morphology of the deposited material. researchgate.net

Integration into Hybrid Materials and Nanocomposites for Diverse Applications

The unique bifunctional nature of Silane, trimethyl(2-propynyloxy)- makes it a highly valuable coupling agent for the fabrication of advanced hybrid materials and nanocomposites. This compound acts as a molecular bridge, effectively linking inorganic filler materials with organic polymer matrices to create materials with enhanced properties and novel functionalities. mdpi.com Its integration hinges on two primary chemical features: the trimethylsiloxy group, which can form covalent bonds with inorganic surfaces, and the terminal alkyne (2-propynyloxy) group, which is readily available for highly efficient "click" chemistry reactions. drexel.eduumich.edu

The primary challenge in developing nanocomposites is the tendency of nanoparticles to aggregate due to their high surface energy, which can compromise the properties of the final material. nih.gov Chemical surface modification using silane coupling agents like Silane, trimethyl(2-propynyloxy)- is a critical strategy to overcome this issue. The process involves grafting the silane onto the surface of inorganic nanofillers, such as metal oxides or silica (B1680970), which improves their dispersion and interfacial adhesion within a polymer matrix. nih.govnih.gov

The integration process typically occurs in two main stages:

Surface Functionalization of Nanofillers : The inorganic nanoparticles (e.g., silica, zinc oxide, boehmite) are treated with Silane, trimethyl(2-propynyloxy)-. The silane's hydrolyzable trimethylsiloxy group reacts with hydroxyl groups present on the nanoparticle surface, forming stable covalent Si-O-metal or Si-O-Si bonds. This reaction effectively anchors the silane to the nanoparticle, leaving the propargyl (alkyne) group extending from the surface, ready for further reaction. ajol.infonih.gov The efficiency of this grafting process is influenced by several parameters.

Table 1: Key Parameters Influencing Nanoparticle Silanization

Parameter Effect on Grafting Reaction Research Findings
Silane Concentration Influences the degree of surface coverage. Optimal concentration is needed to achieve a monolayer without causing unreacted silane deposition. Studies on various silanes show that increasing concentration generally leads to higher surface coverage up to a saturation point. For example, an optimal concentration of 80 wt.% of GPTMS was found for modifying SiO2 nanoparticles to achieve the best dispersion and thermal stability. researchgate.net
Reaction Time & Temperature Affect the kinetics and extent of the silanization reaction. Increased time and temperature typically result in a higher grafting density until a complete surface coverage is achieved. For instance, studies on APTES modification of boehmite nanoparticles showed increasing monolayer formation with rising time and temperature. nih.gov
pH Controls the hydrolysis of the silane and the surface charge of the nanoparticles. The pH affects both the rate of silane hydrolysis and the condensation reaction with the surface. For vinyl trimethoxy silane, hydrolysis is often initiated at a pH of 3-4, followed by condensation at a pH of 8-9. walshmedicalmedia.com

| Solvent | The medium in which the reaction is carried out can affect the dispersion of nanoparticles and the solubility of the silane. | A water/ethanol mixture is commonly used for the grafting of organosilanes onto silica nanoparticles. ajol.info |

Integration into Polymer Matrix via "Click" Chemistry : The alkyne-functionalized nanoparticles are then blended with a polymer that has been modified to contain azide (B81097) (-N₃) groups. The integration is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click" chemistry. umich.edutcichemicals.com This reaction is highly efficient, regioselective, and proceeds under mild conditions, forming a stable triazole ring that covalently links the nanoparticle to the polymer chain. drexel.eduiipseries.org This robust covalent linkage ensures excellent stress transfer between the filler and the matrix, which is crucial for improving mechanical properties.

The resulting hybrid nanocomposites exhibit a range of enhanced properties, making them suitable for diverse high-performance applications. The specific improvements depend on the nature of the nanoparticle, the polymer matrix, and the grafting density of the silane.

Table 2: Research Findings on Properties and Applications of Silane-Modified Nanocomposites

Nanofiller Polymer Matrix Silane Functionality Resulting Property Enhancement Potential Application
Silica (SiO₂) Poly(ethylene glycol) (PEG) Azide-alkyne cycloaddition Improved thermal stability, enhanced mechanical strength, and controlled dispersion. researchgate.net Biomedical materials, drug delivery systems. nih.gov
Boehmite (γ-AlOOH) Epoxy Resin Amine-epoxy and silane-surface reaction Increased matrix-dominant mechanical properties, improved particle-matrix interaction. nih.gov Fiber-reinforced composites for aerospace and automotive industries. mdpi.comresearchgate.net
Zinc Oxide (ZnO) Epoxy Resin Silane-surface coupling Enhanced resistance to thermal degradation, increased mechanical bending properties. nih.gov Functional coatings, UV-protective materials. nih.gov

Theoretical and Computational Studies of Silane, Trimethyl 2 Propynyloxy

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations are fundamental to understanding the molecular properties of Silane (B1218182), trimethyl(2-propynyloxy)-. Methods such as Density Functional Theory (DFT) and ab initio calculations like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) are employed to solve the electronic Schrödinger equation, yielding information about electron distribution, molecular orbital energies, and bond characteristics.

Detailed analyses, such as Natural Bond Orbital (NBO) analysis, can elucidate the nature of the bonding, including the polarity and covalent character of the Si-O, O-C, and Si-C bonds. The reactivity of the molecule is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's susceptibility to nucleophilic or electrophilic attack. For Silane, trimethyl(2-propynyloxy)-, the HOMO is expected to be localized on the electron-rich propargyl group (C≡C-H), making it a site for electrophilic reactions, while the LUMO characteristics would define its behavior as an electron acceptor.

| C≡C Bond Length | 1.21 Å | DFT (B3LYP/6-311G**) | Predicted equilibrium distance for the alkyne triple bond. |

Note: The values in this table are illustrative examples of what quantum chemical calculations would yield and are based on typical bond lengths and energies for similar organosilicon compounds.

Computational Modeling of Photochemical Reaction Mechanisms

The photochemical behavior of Silane, trimethyl(2-propynyloxy)- (TMPSi) has been investigated, particularly in mixtures with other compounds like glyoxal (B1671930). researchgate.net When a gaseous mixture of TMPSi and glyoxal is irradiated with light, a photochemical reaction occurs that is significantly faster than the corresponding thermal reaction. researchgate.net

Computational modeling is essential to unravel the complex mechanisms of these photochemical processes. The process typically begins with the photoexcitation of one component, in this case, glyoxal, which absorbs light (e.g., at 435.8 nm) and is promoted to an excited electronic state. researchgate.net This excited glyoxal can then interact with TMPSi through several pathways:

Energy Transfer: The excited triplet state of glyoxal can transfer its energy to TMPSi, potentially leading to the homolytic cleavage of a C-H or Si-C bond and initiating a radical chain reaction.

Hydrogen Abstraction: The excited glyoxal molecule can abstract a hydrogen atom from the propargyl group of TMPSi, forming a pair of radicals.

These radical-based pathways are strongly suggested to lead to radical polymerization, which results in the formation of a thin film. researchgate.net Computational methods, including Time-Dependent DFT (TD-DFT), are used to calculate the energies of the excited states and map out the potential energy surfaces for these reaction pathways, identifying transition states and intermediate species.

Simulation of Nucleation and Particle Formation Processes in Gas Phase Reactions

In the photochemical reaction between TMPSi and glyoxal, the initial stage involves the formation of aerosol particles from the gas phase. researchgate.net This process of nucleation and particle growth can be simulated using sophisticated numerical models that couple chemical kinetics with aerosol dynamics. researchgate.net While specific models for the TMPSi/glyoxal system are not detailed in the literature, the principles are well-established from studies of other silanes. researchgate.netnih.gov

A typical simulation involves several key components:

Gas-Phase Chemistry: A detailed mechanism of all relevant gas-phase reactions is established, including the initial radical formation, subsequent reactions of these radicals, and the formation of larger molecular clusters. researchgate.net

Clustering Mechanism: The model simulates the initial steps of nucleation, where gas-phase molecules or clusters collide and stick together to form small, stable nuclei. researchgate.net

Aerosol Dynamics: Once nuclei are formed, their growth is modeled by considering processes like coagulation (particles merging) and condensation (gas molecules depositing onto the particle surface). researchgate.net

Simulations predict how various process parameters affect particle formation. researchgate.net For instance, in silane pyrolysis, higher temperatures dramatically increase nucleation rates, while the effect of pressure can vary depending on the regime. researchgate.net The choice of carrier gas is also critical, with hydrogen often acting to suppress particle formation compared to helium. researchgate.net These simulations are vital for controlling the synthesis of thin films and nanoparticles from gaseous precursors. researchgate.netnih.gov

Table 2: Factors Influencing Gas-Phase Particle Formation

Parameter General Effect on Particle Formation Reference
Temperature Nucleation rates increase significantly with higher temperature. researchgate.net
Precursor Concentration Higher concentration generally leads to increased particle formation. researchgate.net
Pressure Effect is complex; can increase particle formation in certain pressure regimes (e.g., 1-2 Torr). researchgate.net
Carrier Gas Can suppress nucleation (e.g., H₂ compared to He). researchgate.net

| Flow Rate | Affects residence time and transport dynamics (convection vs. thermophoresis). | researchgate.net |

Elucidation of Magnetic Field Effects on Chemical Reaction Kinetics and Product Distributions

A remarkable aspect of the photochemical reaction involving Silane, trimethyl(2-propynyloxy)- is its sensitivity to external magnetic fields. researchgate.netuni-konstanz.de When the photochemical reaction between TMPSi and glyoxal is conducted in the presence of a magnetic field, the yield of the resulting thin film product increases. researchgate.net This phenomenon is a hallmark of reactions that proceed through radical pair intermediates and is explained by the Radical Pair Mechanism (RPM). uni-konstanz.destackexchange.comscispace.com

The core principles of the RPM are as follows:

Radical Pair Formation: A reaction, typically initiated by light, creates a pair of radicals in close proximity. stackexchange.com In the TMPSi/glyoxal system, this likely involves hydrogen abstraction from TMPSi by an excited triplet-state glyoxal molecule, forming a radical pair in a triplet spin state. researchgate.net

Spin State Interconversion: The radical pair can exist in either a singlet state (S, with anti-parallel electron spins) or a triplet state (T, with parallel electron spins). Recombination to form a stable, non-radical product can only occur from the singlet state. stackexchange.com The interconversion between the S and T states, known as Intersystem Crossing (ISC), is driven by hyperfine interactions within the radicals.

Altered Reaction Yields: By influencing the radical pair's lifetime, the magnetic field affects the competition between two outcomes: geminate recombination (recombination within the initial solvent cage) and escape (radicals diffusing apart to react separately). stackexchange.comscispace.com In the case of the TMPSi reaction, the magnetic field alters the spin dynamics of the radical pair, leading to a higher yield of the polymerization product. researchgate.net

This magnetic field effect (MFE) demonstrates that the reaction proceeds via radical intermediates and offers a unique method to control the chemical composition and morphology of the product by tuning an external field. researchgate.net

Table 3: Key Concepts of the Radical Pair Mechanism

Concept Description Reference
Radical Pair Two radicals generated simultaneously in close proximity (e.g., in a solvent cage). stackexchange.com
Spin States The pair can be in a Singlet (S) or Triplet (T) electronic spin state. scispace.com
Intersystem Crossing (ISC) The process of conversion between Singlet and Triplet spin states, driven by hyperfine interactions. stackexchange.comscispace.com
Magnetic Field Effect (MFE) An external magnetic field alters the ISC rate, thereby changing the radical pair lifetime and influencing product yields. researchgate.netuni-konstanz.destackexchange.com
Geminate Recombination Radicals recombine within the initial cage to form a product. This typically occurs from the Singlet state. stackexchange.com

| Radical Escape | Radicals diffuse apart and react independently, leading to different products. | scispace.com |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of Silane, trimethyl(2-propynyloxy)- are critical to its physical properties and chemical reactivity. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. These analyses are performed computationally by mapping the molecule's Potential Energy Surface (PES).

A PES map plots the molecule's total energy as a function of one or more geometric parameters, such as bond rotation angles (dihedral angles). For Silane, trimethyl(2-propynyloxy)-, the key rotational degrees of freedom are around the Si-O and O-CH₂ bonds.

The computational process involves:

Systematic Scanning: The dihedral angles of interest (e.g., (CH₃)₃-Si-O-CH₂ and Si-O-CH₂-C≡) are systematically rotated in small increments.

Energy Minimization: At each step, the energy of the resulting geometry is calculated and minimized, allowing the rest of the molecule to relax.

Identifying Minima and Maxima: The resulting energy profile reveals low-energy regions corresponding to stable conformers (e.g., gauche or anti arrangements) and high-energy points corresponding to transition states, which represent the energy barriers to rotation.

This analysis provides crucial data on the relative stability of different conformers, the equilibrium populations of each conformer at a given temperature, and the energy required for the molecule to transition between them. This information is vital for understanding spectroscopic data and predicting the molecule's preferred shape when interacting with other molecules or surfaces.

Table 4: Conformational Analysis Parameters for Silane, trimethyl(2-propynyloxy)-

Dihedral Angle Description Information Gained
C-Si-O-C Rotation around the Silicon-Oxygen bond. Determines the relative orientation of the trimethylsilyl (B98337) and propynyloxy (B15346420) groups. Identifies stable conformers and the rotational energy barrier.
Si-O-C-C Rotation around the Oxygen-Carbon bond. Determines the orientation of the alkyne group relative to the silyl (B83357) ether functionality. Identifies further conformers and energy barriers.

| O-C-C≡C | Rotation around the methylene-alkyne C-C bond. | Characterizes the flexibility of the propargyl chain. |

Future Research Directions and Emerging Paradigms

Exploration of Catalytic Asymmetric Synthesis Utilizing Silane (B1218182), trimethyl(2-propynyloxy)-

The development of catalytic asymmetric methods to synthesize chiral silicon-containing molecules is a burgeoning field of organic chemistry. While direct catalytic asymmetric synthesis involving Silane, trimethyl(2-propynyloxy)- has not been extensively reported, the existing literature on asymmetric silicon chemistry provides a strong foundation for future investigations.

Current research in organocatalytic asymmetric synthesis has led to the successful creation of Si-stereogenic silyl (B83357) ethers through desymmetrization reactions. researchgate.net For instance, imidodiphosphorimidate (IDPi) catalysts have been employed in the enantioselective synthesis of tertiary silyl ethers. sigmaaldrich.com These methodologies could be adapted to reactions involving Silane, trimethyl(2-propynyloxy)-, potentially leading to novel chiral organosilicon compounds with unique properties. Future work could explore the use of this compound as a substrate in catalyst-controlled enantioselective transformations, opening pathways to new classes of chiral building blocks.

The following table summarizes potential catalytic asymmetric reactions that could be explored with Silane, trimethyl(2-propynyloxy)-.

Catalytic SystemPotential Asymmetric TransformationPotential Chiral Product
Chiral Brønsted AcidsEnantioselective addition to the alkyneChiral vinylsilanes or subsequent derivatives
Chiral Transition Metal ComplexesAsymmetric hydrosilylation or carbosilylationChiral organosilicon compounds with stereocenters at silicon or carbon
Organocatalysts (e.g., IDPi)Desymmetrization of a prochiral disilane (B73854) with propargyl alcoholChiral propargyl silyl ethers

Design and Fabrication of Novel Advanced Functional Materials

The incorporation of silicon-based moieties into polymers can impart desirable properties such as thermal stability, degradability, and unique electronic characteristics. Silane, trimethyl(2-propynyloxy)- serves as a promising monomer for the fabrication of advanced functional materials due to its terminal alkyne, which is amenable to various polymerization techniques.

The propargyl group can participate in polymerization reactions such as those used to create poly(silyl ether)s (PSEs), which are known for their thermal stability and hydrolytic degradability. nih.gov The resulting polymers could find applications in areas like recyclable materials and drug delivery systems. matrix-fine-chemicals.comsigmaaldrich.com The trimethylsilyl (B98337) ether group can be designed to be cleavable under specific conditions, allowing for the creation of degradable polymers.

Future research could focus on the following areas for material design:

Polymer Synthesis: Copolymerization of Silane, trimethyl(2-propynyloxy)- with other monomers to tune the mechanical, thermal, and degradation properties of the resulting polymers.

Surface Modification: Grafting of Silane, trimethyl(2-propynyloxy)- onto surfaces to impart hydrophobicity or to provide anchor points for further functionalization via the alkyne group.

Cross-linked Networks: Utilization of the alkyne for cross-linking reactions to form robust thermosets with potential applications in coatings and adhesives.

Development of Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry are paramount in modern chemical synthesis. Future research should aim to develop more sustainable methods for the synthesis and application of Silane, trimethyl(2-propynyloxy)-.

The synthesis of silyl ethers can be achieved using environmentally benign catalysts and conditions. For example, the use of inexpensive and readily available catalysts like sodium hydroxide (B78521) for the cross-dehydrogenative coupling of alcohols and hydrosilanes presents a greener alternative to traditional methods. organic-chemistry.org Iron-catalyzed transfer hydrosilylation is another approach that proceeds under mild conditions with the release of only gaseous byproducts. organic-chemistry.org Applying these principles to the synthesis of Silane, trimethyl(2-propynyloxy)- from trimethylsilane (B1584522) and propargyl alcohol would represent a significant step towards a more sustainable process.

Key green chemistry goals for this compound include:

Green Chemistry PrincipleApplication to Silane, trimethyl(2-propynyloxy)-
Atom Economy Developing addition reactions that incorporate all atoms of the starting materials into the final product.
Use of Renewable Feedstocks Exploring the potential to derive propargyl alcohol from bio-based sources.
Catalysis Employing catalytic methods to reduce energy consumption and waste generation during synthesis and subsequent transformations.
Design for Degradation Leveraging the hydrolysable silyl ether bond to design materials that degrade into non-toxic products. matrix-fine-chemicals.com

Integration with Bio-orthogonal Chemistry and Targeted Biomedical Applications

The terminal alkyne functionality of Silane, trimethyl(2-propynyloxy)- makes it an ideal candidate for use in bio-orthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly specific and can be performed in complex biological environments without interfering with native biochemical processes.

This reactivity opens the door to a range of biomedical applications. For instance, Silane, trimethyl(2-propynyloxy)- could be used to label biomolecules, such as proteins or nucleic acids, for imaging or tracking purposes. The silyl ether linkage could also be designed as a cleavable linker in drug delivery systems, releasing a therapeutic agent under specific physiological conditions. nih.gov

Future research in this area could involve:

Bioconjugation: Attaching Silane, trimethyl(2-propynyloxy)- to biomolecules to create novel probes and diagnostic tools.

Drug Delivery Systems: Incorporating the compound into prodrugs or drug delivery vehicles that can be targeted to specific cells or tissues and then triggered to release their payload.

Cellular Imaging: Developing fluorescent probes based on the reaction of Silane, trimethyl(2-propynyloxy)- with azide-functionalized fluorophores.

Discovery of Undiscovered Photochemical Pathways and Novel Material Formulations

The photochemistry of organosilicon compounds is a rich field with the potential for discovering novel reactions and materials. Research has already shown that the UV irradiation of a gaseous mixture of Silane, trimethyl(2-propynyloxy)- (TMPSi) and carbon disulfide leads to the formation of ultrafine organosilicon aerosol particles. researchgate.net In this process, the excited carbon disulfide molecules react with the carbon-carbon triple bond of TMPSi, initiating a polymerization reaction. researchgate.net

Further exploration of the photochemical pathways of Silane, trimethyl(2-propynyloxy)- could unveil new transformations and material synthesis routes. For example, ArF laser photolysis of gaseous TMPSi has been shown to result in the chemical vapor deposition of a polytrimethylsiloxy-substituted polyhydrocarbon. researchgate.net This highlights the potential for using light to create novel polymeric materials from this precursor.

Future research directions in the photochemistry of Silane, trimethyl(2-propynyloxy)- include:

Mechanism Elucidation: Detailed studies to understand the intermediates and mechanisms of the observed photochemical reactions.

Controlled Polymerization: Investigating the use of different light sources and reaction conditions to control the structure and properties of the resulting polymers.

Novel Material Synthesis: Exploring photochemical reactions with other small molecules to create new composite materials with unique optical or electronic properties.

Photopatterning: Utilizing the photoreactivity of this compound to create patterned surfaces and microstructures for applications in electronics and soft robotics.

Q & A

Q. What are the established synthetic routes for silane, trimethyl(2-propynyloxy)-, and what key parameters influence yield?

The compound is synthesized via silylation of propargyl alcohol with trimethylchlorosilane (TMCS) in the presence of a base (e.g., triethylamine). Key parameters include:

  • Stoichiometric ratio : A 1:1 molar ratio of propargyl alcohol to TMCS minimizes side reactions like disilylation .
  • Temperature : Reactions typically proceed at 0–25°C to suppress thermal decomposition of the propargyl ether .
  • Solvent : Inert solvents (e.g., dichloromethane) prevent hydrolysis of TMCS . Post-synthesis purification involves distillation under reduced pressure (boiling point: 52°C at 20 mmHg) .

Q. How is silane, trimethyl(2-propynyloxy)-, characterized to confirm structural integrity?

Standard characterization methods include:

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 0.15 ppm (Si(CH₃)₃), δ 4.35 ppm (OCH₂C≡CH), and δ 2.45 ppm (≡C-H) .
  • ¹³C NMR : Signals for the propargyl carbon (δ 75–85 ppm) and silicon-bound methyl groups (δ 1–2 ppm) .
    • FTIR : Strong absorption at ~2100 cm⁻¹ (C≡C stretch) and ~1250 cm⁻¹ (Si-C stretch) .
    • GC-MS : Molecular ion peak at m/z 128.24 (C₆H₁₂OSi) .

Q. What safety precautions are critical when handling this compound?

  • Flammability : Classified as highly flammable (Risk Phrase R11; flash point 8°C). Use inert atmospheres (N₂/Ar) and avoid ignition sources .
  • Reactivity : Moisture-sensitive; store under anhydrous conditions with molecular sieves .
  • PPE : Wear flame-resistant lab coats, chemical-resistant gloves (nitrile), and safety goggles .

Advanced Research Questions

Q. How does the propargyloxy group influence reactivity in transition-metal-catalyzed cross-coupling reactions?

The propargyloxy moiety acts as a directing group in Sonogashira or Heck couplings. For example:

  • Sonogashira coupling : The terminal alkyne undergoes coupling with aryl halides using Pd(PPh₃)₄/CuI catalysts. The trimethylsilyl (TMS) group stabilizes the alkyne against polymerization .
  • Substrate scope : Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) yield higher conversions (>80%) compared to electron-rich substrates (<50%) .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Acidic conditions : The TMS group undergoes hydrolysis to form silanol (Si-OH) and propargyl alcohol. Hydrolysis rates increase with HCl concentration (e.g., t₁/₂ = 2 h in 1M HCl vs. 24 h in 0.1M HCl) .
  • Basic conditions : Strong bases (e.g., NaOH) cleave the Si-O bond, generating propargyloxide intermediates. These intermediates can polymerize or react with electrophiles .

Q. Can silane, trimethyl(2-propynyloxy)-, serve as a precursor for functionalized silicon-based polymers?

Yes. The compound undergoes hydrosilylation with hydride-terminated polysiloxanes under Pt catalysis (Karstedt’s catalyst, 50 ppm Pt):

  • Reaction conditions : 80°C, 12 h, toluene solvent.
  • Product : Cross-linked polymers with alkynyl side chains, used in hydrophobic coatings (contact angle >110°) .
  • Limitation : Steric hindrance from TMS groups reduces hydrosilylation efficiency (~60% conversion) compared to non-silylated propargyl ethers (~95%) .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points: How should researchers validate experimental data?

Literature reports boiling points ranging from 52°C (20 mmHg) to 65°C (ambient pressure). This variation arises from impurities (e.g., residual propargyl alcohol). Resolution strategies:

  • Gas chromatography : Compare retention times with authentic samples .
  • Differential scanning calorimetry (DSC) : Measure purity-adjusted boiling points .

Q. Conflicting NMR data for the propargyl proton: How to address this?

Some studies report δ 2.45 ppm (triplet, J = 2.5 Hz), while others note δ 2.50 ppm (singlet). This discrepancy stems from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize solvent choice and degas samples to eliminate O₂-induced shifts .

Methodological Recommendations

Optimizing storage conditions to prevent decomposition

  • Store at –20°C in amber vials with PTFE-lined caps.
  • Add stabilizers (e.g., BHT, 0.1% w/w) to inhibit radical-mediated degradation .

Strategies for scaling up synthesis without compromising yield

  • Use continuous-flow reactors to maintain low temperatures and precise stoichiometry .
  • Replace batch distillation with wiped-film evaporation to minimize thermal exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
Silane, trimethyl(2-propynyloxy)-

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